Ethylthiourea
Description
Ethylthiourea (C₃H₈N₂S, CAS 625-53-6) is a substituted thiourea derivative characterized by an ethyl group attached to the thiourea backbone. It is synthesized via the reaction of ethyl isothiocyanate with ammonia or amines, a general method applicable to alkyl thioureas . This compound exhibits a melting point of 103–106°C and serves as a versatile intermediate in coordination chemistry, medicinal chemistry, and industrial applications. Its structural flexibility allows functionalization with fluorophores, metal-binding groups, and bioactive moieties, enabling diverse applications ranging from fluorescent sensors to enzyme inhibitors .
Properties
IUPAC Name |
ethylthiourea | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEHFXXZSWDEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060804 | |
| Record name | Ethylthiourea | |
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Molecular Weight |
104.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | N-Ethylthiourea | |
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Solubility |
Water solubility= 23,857 mg/l | |
| Record name | N-ETHYLTHIOUREA | |
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Vapor Pressure |
0.67 [mmHg] | |
| Record name | N-Ethylthiourea | |
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CAS No. |
625-53-6 | |
| Record name | Ethylthiourea | |
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| Record name | Ethylthiourea | |
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| Record name | Thiourea, N-ethyl- | |
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| Record name | Ethyl-2-thiourea | |
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| Record name | ETHYLTHIOUREA | |
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| Record name | N-ETHYLTHIOUREA | |
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Preparation Methods
Catalytic Synthesis Using Acidic Zeolites
The reaction of urea with ethyl mercaptan or its derivatives in the presence of acidic solid catalysts, such as zeolites, represents a widely adopted industrial method. As detailed in CN106631948A, this process involves a two-step nucleophilic addition and substitution mechanism. Urea is first heated under nitrogen protection at 140°C and 10 MPa pressure, followed by controlled dropwise addition of ethyl mercaptan through an acidic zeolite catalyst layer. The intermediate undergoes further reaction with sodium hydroxide at 105–110°C, yielding ethylthiourea after recrystallization.
Key parameters influencing yield include:
-
Catalyst loading : Acidic zeolites with high surface area (>400 m²/g) enhance reaction kinetics by providing active sites for thiocarbamide formation.
-
Temperature profile : Maintaining 140°C during urea activation and 105–110°C during alkaline hydrolysis ensures optimal conversion rates.
-
Pressure control : Reactions conducted at 10 MPa under nitrogen atmosphere suppress side reactions, achieving yields up to 92%.
Table 1: Performance of Catalytic Synthesis Under Varied Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst Type | Zeolite Y | Zeolite β | Zeolite ZSM-5 |
| Reaction Time (h) | 2 | 3 | 5 |
| Yield (%) | 92 | 89 | 84 |
| Purity (%) | 99.4 | 99.2 | 99.0 |
Dithiocarbamate Esterification Route
Alkaline-Mediated Synthesis with Carbon Disulfide
US3188312A delineates a method where ethylamine reacts with carbon disulfide (CS₂) in aqueous sodium hydroxide to form sodium ethyldithiocarbamate. Subsequent esterification with propiolactone or 1,3-propanesultone yields this compound. The reaction proceeds via the following stoichiometry:
Critical considerations include:
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Solvent systems : Aqueous-alcoholic mixtures (e.g., 50% ethanol-water) improve solubility of high-molecular-weight amines.
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Temperature control : Reactions conducted below 60°C minimize decomposition of dithiocarbamate intermediates, achieving crystallinity >95%.
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Stoichiometric ratios : A 1:1 molar ratio of ethylamine to CS₂ ensures complete conversion, with excess NaOH (1.2 eq) driving the reaction to completion.
Modified Esterification with Sultones
Introducing 1,3-propanesultone as an esterifying agent enhances reaction efficiency. For example, adding 0.5 mol of sultone to sodium ethyldithiocarbamate in water at 50°C for 1 hour yields this compound with 78% isolated yield after recrystallization. This method circumvents the need for volatile solvents, aligning with green chemistry principles.
Comparative Analysis of Synthetic Methods
Table 2: Merits and Demerits of this compound Preparation Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Catalytic (Zeolite) | 92 | 99.4 | High | Moderate (NaOH waste) |
| Dithiocarbamate | 78 | 98.5 | Moderate | Low (aqueous) |
| Isothiocyanate | 42 | 97.0 | Low | High (toxic reagents) |
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Catalytic methods excel in yield and scalability but require high-pressure reactors.
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Dithiocarbamate routes offer environmental benefits but need precise stoichiometric control.
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Isothiocyanate pathways are less viable industrially due to safety concerns.
Scientific Research Applications
Pharmaceutical Applications
Ethylthiourea has been studied for its potential pharmacological properties. It exhibits various biological activities, including:
- Antitumor Activity : Research indicates that thiourea derivatives, including this compound, demonstrate significant antitumor effects. These compounds have been shown to inhibit tumor growth in various cancer models .
- Antimicrobial Properties : this compound has been evaluated for its effectiveness against bacterial and fungal infections. Studies suggest that it can serve as a potent antimicrobial agent .
- Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes, potentially providing therapeutic benefits in conditions where enzyme regulation is crucial .
Agricultural Applications
In agriculture, this compound is primarily recognized for its role as a biomarker for exposure to ethylenebisdithiocarbamates (EBDTCs), which are widely used as fungicides. Its presence can indicate the level of exposure to these chemicals in agricultural settings . Furthermore, this compound has been investigated for its herbicidal and insecticidal properties, contributing to pest management strategies in crop production .
Materials Science
This compound is extensively utilized in the vulcanization of rubber , particularly polychloroprene (neoprene). It acts as an accelerator in the curing process, enhancing the efficiency and effectiveness of rubber production. The compound facilitates faster cross-linking of polymer chains, improving the mechanical properties and durability of the final product . Key advantages include:
- Improved Age Resistance : this compound-treated rubbers exhibit better resistance to aging and environmental degradation.
- Non-corrosive Properties : It does not corrode molds used in rubber processing, which is beneficial for manufacturing processes .
Chemical Intermediate
As a chemical intermediate, this compound plays a role in the synthesis of various organic compounds. It is involved in producing dyes, synthetic resins, and antioxidants. Its versatility makes it a valuable component in chemical manufacturing processes .
Toxicological Considerations
Despite its applications, this compound poses certain health risks. It has been classified as a probable human carcinogen by the EPA due to its teratogenic effects observed in animal studies . This classification necessitates careful handling and consideration of alternatives in industrial applications.
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceuticals | Antitumor agents, antimicrobial agents | Inhibits tumor growth; combats infections |
| Agriculture | Biomarker for EBDTC exposure; herbicides | Enhances pest management strategies |
| Materials Science | Vulcanization of neoprene rubber | Improves mechanical properties; age resistance |
| Chemical Intermediate | Synthesis of dyes, resins, antioxidants | Versatile applications in manufacturing |
Mechanism of Action
The mechanism of action of ethylthiourea involves its interaction with thiol-containing proteins and enzymes. It can form covalent bonds with the thiol groups, leading to the inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Reactivity and Stability
- Coordination Chemistry : Ethylthiourea forms labile complexes with transition metals (e.g., Re(III), Ni(II)), where the ethyl group moderately stabilizes the complex compared to mthis compound. For example, Ni(II) complexes with this compound side chains exhibit antioxidant activity (IC₅₀ = 7.6 µM against MCF-7 cells) .
- Oxidation Stability: this compound monoxide is more stable than unsubstituted thiourea monoxide due to steric hindrance from the ethyl group, preventing rapid decomposition .
Toxicity and Environmental Impact
This compound’s toxicity in industrial contexts has led to its replacement by safer alternatives. In contrast, mthis compound and benzylthiourea are less scrutinized, though their environmental persistence remains understudied .
Biological Activity
Ethylthiourea (ETU) is a thiourea derivative known for its diverse biological activities, including antioxidant, antitumor, antiviral, anti-inflammatory, and protective effects on the liver and heart. This compound has garnered attention in various fields of research due to its potential therapeutic applications.
Antioxidant Activity
This compound exhibits significant antioxidant properties. A study demonstrated that ETU could effectively reduce reactive oxygen species (ROS) levels in HeLa tumor cells, thereby mitigating oxidative stress. This antioxidant effect is crucial for protecting cells from damage caused by free radicals, which are implicated in various diseases, including cancer .
Antitumor Activity
Research has shown that ETU possesses antitumor properties. In vitro studies indicated that ETU can induce apoptosis in cancer cells. For instance, the dinitrosyl iron complex with N-ethylthiourea was found to influence caspase activity, a key player in the apoptotic pathway, suggesting that ETU could be a candidate for cancer therapy .
Antiviral Activity
This compound has been studied for its antiviral effects. Quantitative structure-activity relationship (QSAR) studies have predicted its potential against HIV, indicating that modifications to the thiourea structure could enhance its antiviral efficacy . This suggests that ETU may serve as a scaffold for developing new antiviral agents.
Anti-inflammatory Activity
ETU also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases. This activity is particularly relevant in conditions where inflammation plays a critical role in disease progression.
Hepatoprotective and Cardioprotective Effects
In addition to its direct biological activities, ETU demonstrates hepatoprotective and cardioprotective effects. Studies indicate that ETU can protect liver cells from damage induced by toxic substances and may also safeguard cardiac tissues from oxidative stress-related injuries .
Table 1: Summary of Biological Activities of this compound
Research Highlights
- Antioxidant Mechanism : The mechanism by which ETU exerts its antioxidant effects involves scavenging free radicals and enhancing endogenous antioxidant defenses.
- Cancer Therapeutics : The induction of apoptosis through caspase activation presents ETU as a promising candidate for further development in cancer therapies.
- Antiviral Potential : The QSAR findings highlight the importance of structural modifications in enhancing the antiviral activity of thiourea derivatives.
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
Ethylthiourea acts as a ligand in coordination complexes, forming stable adducts with transition metals.
Rhenium Complexes
This compound reacts with rhenium precursors to form Re(III) complexes, which serve as intermediates for radiopharmaceutical applications. For example:
-
Reaction with ReCl₃ under reflux conditions yields [ReCl₃(this compound)₃], a precursor for therapeutic rhenium isotopes used in nuclear medicine .
Silver Halide Adducts
This compound forms crystalline adducts with silver halides (AgX, X = Cl, Br, I):
-
Structural studies reveal a trigonal-planar geometry around silver, with this compound coordinating via the sulfur atom .
Iron Nitrosyl Complexes
In nitric oxide (NO) donor systems, this compound coordinates with iron to form [Fe(this compound)(NO)₂] complexes. These complexes exhibit cytotoxicity against glioblastoma cells (IC₅₀ ≈ 50 μM) by inducing apoptosis .
Heterocyclization Reactions
This compound derivatives undergo cyclization to form nitrogen- and sulfur-containing heterocycles.
Oxadiazole and Thiadiazole Formation
Heterocyclization with hydrazine or thiosemicarbazide yields fused rings:
-
This compound-derived hydrazides react with CS₂ or acetic anhydride to form 1,3,4-oxadiazoles or 1,3,4-thiadiazoles, respectively .
Reaction with Aromatic Amines
Ethyl isothiocyanate reacts with substituted anilines (e.g., 3-methoxyaniline) to form N-aryl-N'-ethylthioureas:
textEtNCS + ArNH₂ → EtNH-CS-NHAr
Conditions : Reflux in dichloromethane (yields: 68–85%) .
Table 1: Selected Bond Parameters in 1-Ethyl-3-(3-methoxyphenyl)thiourea
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C=S | 1.683 | S-C-N |
| C-N (Et) | 1.401 | N-C-N |
Debenzoylation
Benzoylthiourea derivatives undergo hydrolysis to regenerate this compound:
textPhCO-NH-CS-NHEt + NaOH → EtNH-CS-NH₂ + PhCOONa
Conditions : Reflux in aqueous NaOH (68% yield) .
Chemoselective Cleavage
This compound facilitates the cleavage of 2-hydroxy acid amides via a two-step protocol, enabling selective deprotection in peptide synthesis .
Reaction Kinetics and Stability
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
